(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone
Description
The compound "(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone" is a synthetic arylpiperazine derivative featuring a benzothiazole and benzofuran scaffold. Its molecular formula is C₃₀H₂₄ClN₃O₃S (exact molecular weight: 541.04 g/mol), though this may vary slightly depending on tautomeric forms. Key structural elements include:
- A 7-ethoxybenzofuran group, enhancing lipophilicity and aromatic stacking interactions.
- A piperazine linker, enabling conformational flexibility and hydrogen-bonding interactions.
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(7-ethoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-28-17-5-3-4-14-12-18(29-20(14)17)21(27)25-8-10-26(11-9-25)22-24-16-7-6-15(23)13-19(16)30-22/h3-7,12-13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYBBSOSJSWJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 6-chlorobenzo[d]thiazole. This intermediate is then reacted with piperazine to introduce the piperazine ring. The final step involves the coupling of the piperazine derivative with 7-ethoxybenzofuran-2-carboxylic acid chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts would be employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The ethoxybenzofuran moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The chlorine atom on the benzothiazole ring can be substituted with other groups to form new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, and conditions may vary depending on the specific nucleophile.
Major Products Formed
Oxidation: : Formation of aldehydes or ketones from the ethoxybenzofuran moiety.
Reduction: : Formation of piperazine derivatives with different functional groups.
Substitution: : Formation of new derivatives with different substituents on the benzothiazole ring.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: : The compound has shown promise in preclinical studies for the treatment of certain diseases, and further research is ongoing to explore its therapeutic potential.
Industry: : It can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may bind to certain receptors or enzymes, leading to downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related arylpiperazine derivatives from the evidence:
Key Observations:
Ethoxy (7-OEt) in the target compound increases lipophilicity compared to methoxy (e.g., 8a in ) or sulfonyl () groups, which may influence solubility and membrane permeability .
Thermal Stability :
- Compounds with hydroxyl (8a, ) or nitro (7f, ) groups exhibit higher melting points (148–149°C and 138–141°C, respectively) compared to acetylated or ethoxy-substituted derivatives, suggesting stronger intermolecular interactions .
Biological Activity
The compound (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone is a novel organic molecule characterized by its complex structure, which includes a piperazine ring, a benzothiazole moiety, and an ethoxybenzofuran group. This unique configuration suggests significant potential for various biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 441.9 g/mol. The presence of the chlorobenzo[d]thiazole and benzofuran units indicates that this compound may exhibit distinct chemical properties and biological activities due to their established roles in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O3S |
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | [4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(7-ethoxy-1-benzofuran-2-yl)methanone |
| CAS Number | 921827-40-9 |
Biological Activity Overview
The biological activity of this compound is largely predicted based on its structural components. Compounds with similar frameworks have been associated with a variety of therapeutic effects, including:
- Antimicrobial Activity : The benzothiazole moiety is known for its antimicrobial properties.
- Anticancer Effects : Many piperazine derivatives exhibit cytotoxicity against cancer cell lines.
- Anti-inflammatory Properties : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways.
The proposed mechanism of action involves the inhibition of COX enzymes (COX-1 and COX-2), which play crucial roles in the conversion of arachidonic acid into prostaglandins, mediators of inflammation. By blocking these enzymes, the compound may reduce inflammation and associated pain.
Biochemical Pathways
The compound is expected to interact with the following pathways:
- Arachidonic Acid Pathway : Inhibition of COX enzymes leads to decreased production of pro-inflammatory prostaglandins.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis Methodology :
- The synthesis typically involves:
- Step 1: Preparation of 6-chlorobenzo[d]thiazole.
- Step 2: Formation of a piperazine derivative.
- Step 3: Coupling with 7-ethoxybenzofuran under acidic conditions.
- The synthesis typically involves:
-
Biological Evaluation :
- In vitro studies have shown that compounds with similar structures exhibit significant anticancer activity against various cancer cell lines, including breast and lung cancer models.
- Preliminary toxicity assessments suggest low toxicity profiles, indicating potential for therapeutic use.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contains benzothiazole | Antimicrobial, anticancer |
| Piperazine derivatives | Contains piperazine | Neuroactive, antidepressant |
| Ethoxybenzofuran analogs | Contains ethoxybenzofuran | Cytotoxicity against cancer |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by:
- Catalyst selection : Use Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 as a heterogenous catalyst, which enhances reaction efficiency under mild conditions (70–80°C) .
- Reaction monitoring : Employ thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation and completion.
- Purification : Post-reaction cooling to room temperature, ice-water quenching, and recrystallization in aqueous acetic acid improve purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks:
- Piperazine protons (δ 2.5–3.5 ppm, multiplet).
- Ethoxy group (δ 1.3–1.5 ppm, triplet for –CH2CH3; δ 4.0–4.2 ppm, quartet for –OCH2–).
- Benzofuran aromatic protons (δ 6.8–7.5 ppm) .
- IR : Confirm C=O stretch (~1650–1700 cm⁻¹) and C–Cl stretch (~650–750 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., ethoxy to methoxy on benzofuran, chloro to fluoro on benzothiazole) to assess impact on activity.
- In vitro assays : Use receptor-binding assays (e.g., serotonin/dopamine receptors) to compare affinity across analogs. For example, replace the benzothiazole core with benzoxazole to evaluate selectivity .
- Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins .
Q. How should researchers address contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-response validation : Replicate assays using standardized concentrations (e.g., 1 nM–100 µM) in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems.
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Control standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) to normalize inter-lab variability .
Q. What are the best practices for designing in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Formulation : Prepare suspensions in 0.5% carboxymethylcellulose (CMC) for oral administration or DMSO/saline (5:95) for intravenous delivery .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use HPLC-MS/MS to quantify compound levels (LLOQ: 1 ng/mL) .
- Tissue distribution : Sacrifice animals at 24 hours; analyze brain, liver, and kidney homogenates to assess blood-brain barrier penetration .
Data Analysis and Experimental Design
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable temperature NMR : Perform experiments at 25°C and 50°C to identify dynamic effects (e.g., piperazine ring puckering) .
- 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating proton-proton and proton-carbon couplings .
- Crystallography : If available, compare with single-crystal X-ray data to validate spatial arrangement of substituents .
Q. What statistical approaches are recommended for interpreting dose-dependent biological responses?
- Methodological Answer :
- Non-linear regression : Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate EC50/IC50 values.
- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s test for p < 0.05 significance) .
- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
